

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Benzylamino)propanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-(Benzylamino)propanamide*

Cat. No.: B095572

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylamino)propanamide, a derivative of β -alanine, represents a chemical scaffold with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a benzylamino group and a propanamide moiety, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **3-(Benzylamino)propanamide**, detailed experimental protocols for its characterization, and a conceptual workflow for its analysis.

Physicochemical Properties

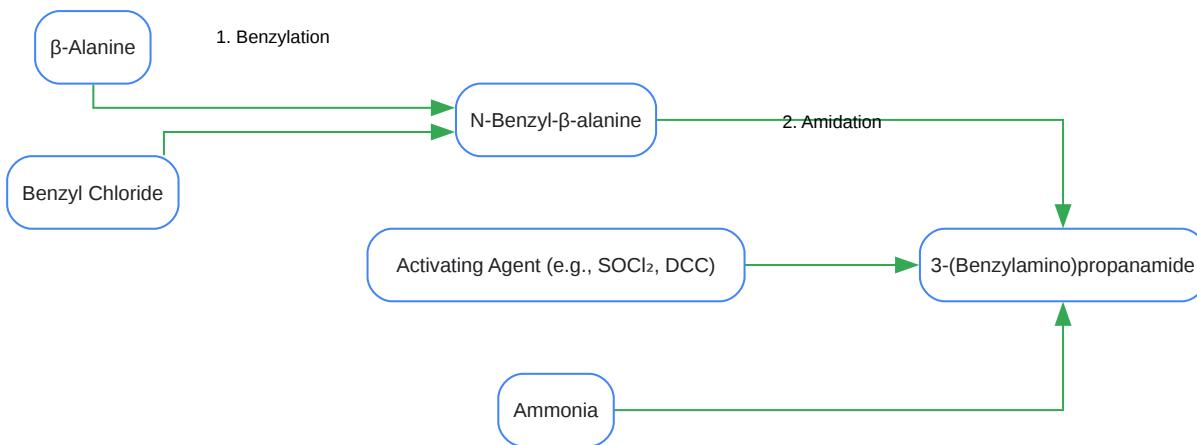
The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and delivery. The following tables summarize the key physicochemical parameters for **3-(Benzylamino)propanamide**.

Table 1: General and Calculated Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	PubChem[1]
Molecular Weight	178.23 g/mol	PubChem[1]
CAS Number	16490-80-5	Santa Cruz Biotechnology[2]
Topological Polar Surface Area (TPSA)	55.1 Å ²	PubChem[1]
Calculated logP (XLogP3)	0.1	PubChem[1]
Hydrogen Bond Donors	2	ChemScene[3]
Hydrogen Bond Acceptors	2	ChemScene[3]
Rotatable Bonds	5	ChemScene[3]

Table 2: Experimental Physicochemical Properties

Property	Value	Notes
Melting Point	Data not available	A structurally similar, more complex N-benzyl propanamide derivative has a reported melting point of 122–123 °C, suggesting 3-(Benzylamino)propanamide is a solid at room temperature. [4]
Boiling Point	Data not available	High molecular weight and polar nature suggest a high boiling point.
Solubility	Data not available	The presence of both polar (amide, amine) and non-polar (benzyl) groups suggests solubility in a range of organic solvents. The propanamide structure generally confers some water solubility.


Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of **3-(Benzylamino)propanamide**. The following sections provide generalized yet detailed methodologies applicable to this compound, based on standard laboratory practices for similar molecules.

Synthesis of **3-(Benzylamino)propanamide**

A plausible synthetic route to **3-(Benzylamino)propanamide** involves the amidation of a β -alanine derivative. A general procedure is outlined below:

Scheme 1: Proposed Synthesis of **3-(Benzylamino)propanamide**

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-(Benzylamino)propanamide**.

Step 1: Synthesis of N-Benzyl-β-alanine

- Dissolve β-alanine in an aqueous solution of sodium hydroxide.
- Add benzoyl chloride dropwise to the solution while stirring vigorously.
- Continue stirring for 1-2 hours.
- Acidify the mixture with concentrated hydrochloric acid to precipitate the N-Benzyl-β-alanine.
- Filter, wash with cold water, and dry the product.

Step 2: Amidation of N-Benzyl-β-alanine

- Suspend N-Benzyl-β-alanine in a suitable anhydrous solvent (e.g., dichloromethane).
- Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or thionyl chloride to activate the carboxylic acid.
- Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

- Stir the reaction mixture at room temperature overnight.
- Filter the reaction mixture to remove any solid byproducts.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **3-(Benzylamino)propanamide**.
- Purify the product by column chromatography or recrystallization.

Characterization Protocols

NMR spectroscopy is a powerful tool for structural elucidation.

1H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve 5-10 mg of **3-(Benzylamino)propanamide** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrument Setup: Acquire the ^1H NMR spectrum on a 400 MHz or higher spectrometer.
- Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
- Expected Signals: The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl and propanamide backbone, and the amine and amide protons.

^{13}C NMR Spectroscopy Protocol:

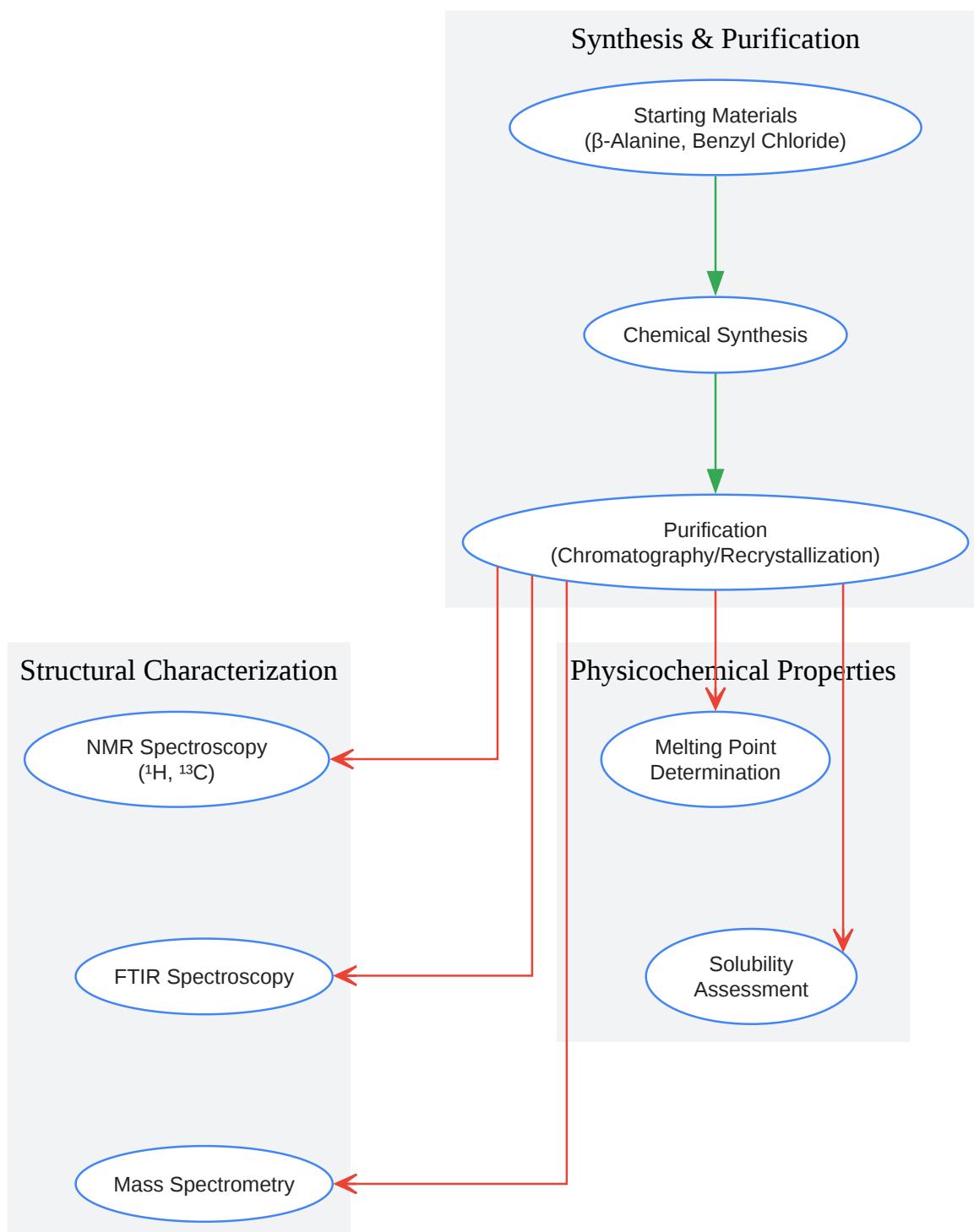
- Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) for ^{13}C NMR due to its lower natural abundance.

- Instrument Setup: Acquire the ^{13}C NMR spectrum on the same spectrometer.
- Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A longer acquisition time will be necessary.
- Data Processing: Process the data similarly to the ^1H NMR spectrum.
- Expected Signals: The ^{13}C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons in the molecule.[\[5\]](#)

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

- Sample Preparation: Place a small amount of the solid **3-(Benzylamino)propanamide** sample directly onto the ATR crystal.
- Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.
- Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
- Expected Bands:
 - N-H Stretch (Amine and Amide): Around 3300-3500 cm^{-1} . Secondary amides typically show a single band in this region.[\[6\]](#)
 - C-H Stretch (Aromatic and Aliphatic): Around 2850-3100 cm^{-1} .
 - C=O Stretch (Amide I): A strong absorption band around 1630-1680 cm^{-1} .[\[6\]](#)
 - N-H Bend (Amide II): Around 1510-1570 cm^{-1} .[\[6\]](#)
 - C-N Stretch: Around 1200-1400 cm^{-1} .

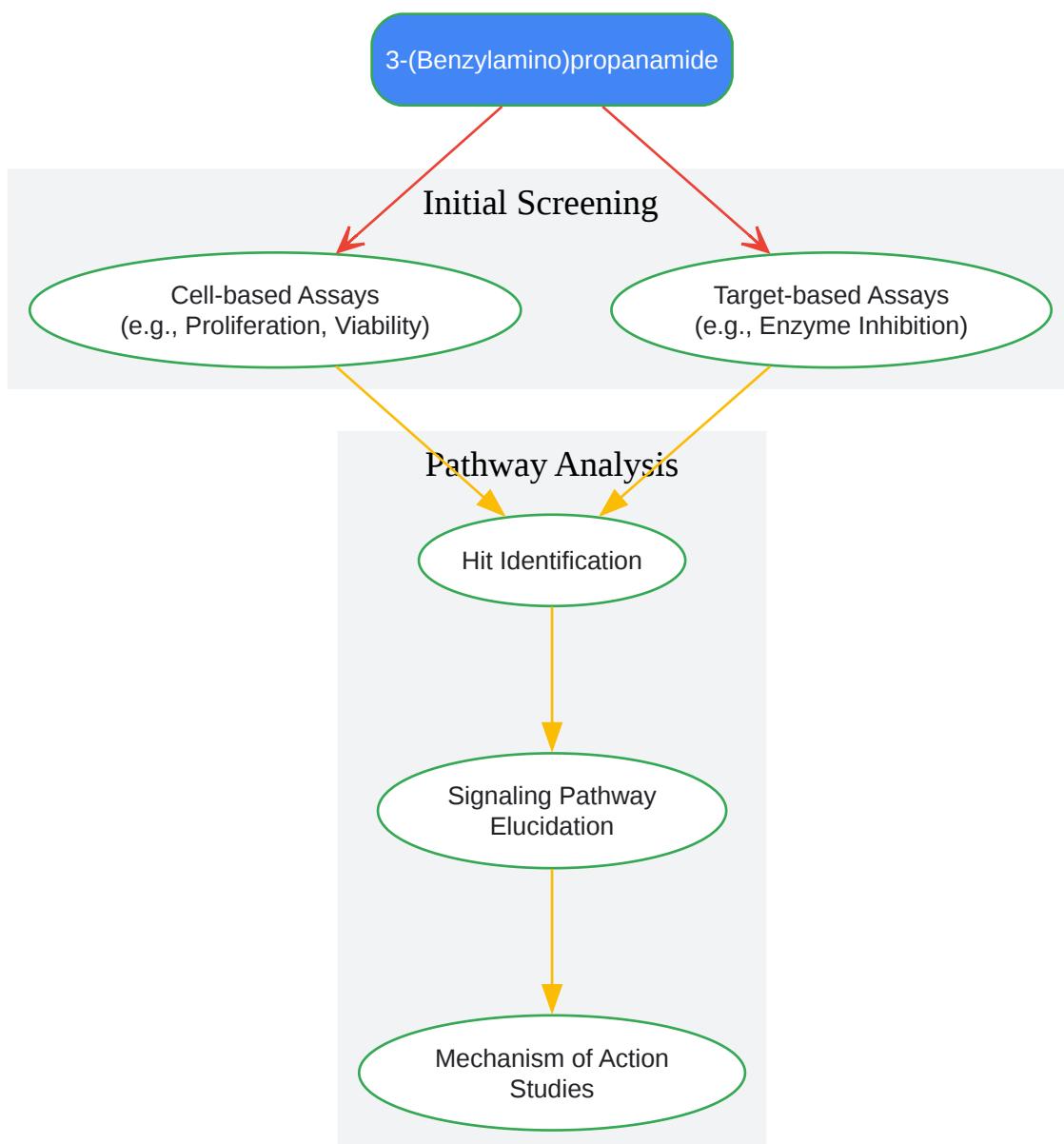

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization (ESI)-Mass Spectrometry Protocol:

- Sample Preparation: Prepare a dilute solution of **3-(Benzylamino)propanamide** (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer.
- Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule $[M+H]^+$.
- Data Acquisition (MS/MS): Select the $[M+H]^+$ ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum.
- Data Analysis: Analyze the fragmentation pattern. A characteristic fragmentation for N-benzyl amides is the cleavage of the C-N bond, leading to the formation of a stable tropylidium ion ($[C_7H_7]^+$) at m/z 91.^{[7][8]} Another common fragmentation is the cleavage of the amide bond (N-CO), resulting in the formation of an acylium ion.^{[9][10]}

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **3-(Benzylamino)propanamide**.


[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and analysis of **3-(Benzylamino)propanamide**.

Biological Context and Signaling Pathways

Currently, there is limited publicly available information directly linking **3-(Benzylamino)propanamide** to specific biological signaling pathways. However, derivatives of β -alanine are known to have diverse biological activities, including antimicrobial and anticonvulsant properties.^{[11][12]} For instance, some N-substituted amide derivatives have been investigated as γ -secretase inhibitors, which are relevant in the context of Alzheimer's disease.^[13]

Further research into the biological effects of **3-(Benzylamino)propanamide** could involve screening against various cellular targets. A conceptual pathway for such an investigation is presented below.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for investigating the biological activity of **3-(Benzylamino)propanamide**.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **3-(Benzylamino)propanamide** for researchers and drug development professionals. While some experimental data is not yet publicly available, the provided protocols for synthesis and characterization offer a robust framework for its investigation. The structural similarity to other

biologically active β -alanine derivatives suggests that **3-(Benzylamino)propanamide** may be a valuable compound for further study in various therapeutic areas. Future research should focus on obtaining experimental data for its melting point and solubility, as well as exploring its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Benzylaminopropionamide | C10H14N2O | CID 85451 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. Novel N-Alkyl 3-(3-Benzylaminoquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives as γ -secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of 3-(Benzylamino)propanamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095572#physicochemical-properties-of-3-benzylamino-propanamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com